
4-chloro-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide, also known as CP-690,550, is a selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase enzyme that is involved in the signaling pathways of cytokines, which play a crucial role in the immune system. CP-690,550 has been found to be effective in treating various autoimmune and inflammatory diseases.
Mechanism of Action
4-chloro-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide selectively inhibits JAK3, which is involved in the signaling pathways of cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By blocking JAK3, 4-chloro-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide inhibits the activation of downstream signaling pathways, which leads to a reduction in the production of cytokines and the subsequent immune response.
Biochemical and Physiological Effects:
4-chloro-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide has been found to have several biochemical and physiological effects. It reduces the production of cytokines, which leads to a reduction in the immune response. It also reduces the proliferation of T-cells and B-cells, which are involved in the immune response. 4-chloro-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide has also been found to reduce the production of antibodies, which are involved in the immune response.
Advantages and Limitations for Lab Experiments
4-chloro-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide has several advantages for lab experiments. It is a selective inhibitor of JAK3, which makes it a useful tool for studying the signaling pathways of cytokines. It has also been found to be effective in reducing the symptoms of various autoimmune and inflammatory diseases, which makes it a potential candidate for drug development.
One limitation of 4-chloro-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide is its specificity for JAK3. It does not inhibit other JAK enzymes, such as JAK1, JAK2, and TYK2. This limits its potential for treating diseases that involve these enzymes.
Future Directions
There are several future directions for research on 4-chloro-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide. One direction is to study its potential for treating other autoimmune and inflammatory diseases, such as multiple sclerosis and lupus. Another direction is to study its potential for combination therapy with other drugs. Finally, research could focus on developing more selective inhibitors of JAK enzymes, which could lead to more effective treatments for autoimmune and inflammatory diseases.
Synthesis Methods
The synthesis of 4-chloro-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide involves several steps. The first step is the reaction between 2,5-dimethylbenzenesulfonyl chloride and 3-ethoxypropylamine to form the intermediate N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide. This intermediate is then reacted with sodium hydride and 4-chloropyridine to form 4-chloro-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide.
Scientific Research Applications
4-chloro-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide has been extensively studied for its therapeutic potential in various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been found to be effective in reducing the symptoms of these diseases by blocking the signaling pathways of cytokines.
properties
Product Name |
4-chloro-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide |
|---|---|
Molecular Formula |
C13H20ClNO3S |
Molecular Weight |
305.82 g/mol |
IUPAC Name |
4-chloro-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C13H20ClNO3S/c1-4-18-7-5-6-15-19(16,17)13-9-10(2)12(14)8-11(13)3/h8-9,15H,4-7H2,1-3H3 |
InChI Key |
ADAHFDTXLOKNMV-UHFFFAOYSA-N |
SMILES |
CCOCCCNS(=O)(=O)C1=C(C=C(C(=C1)C)Cl)C |
Canonical SMILES |
CCOCCCNS(=O)(=O)C1=C(C=C(C(=C1)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(aminosulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B267689.png)
![N-(4-acetylphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B267691.png)
![2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B267693.png)
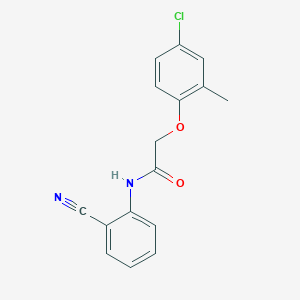


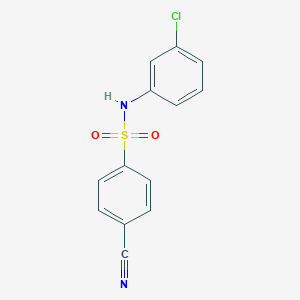

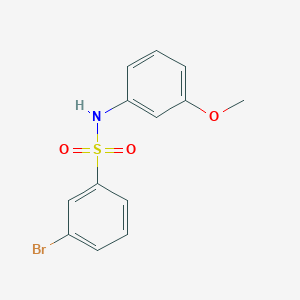
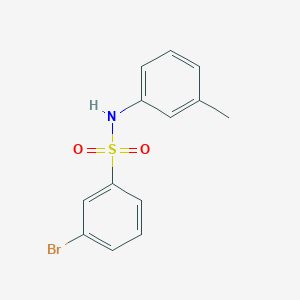
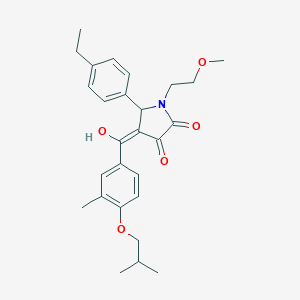
![Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate](/img/structure/B267712.png)

![3-{[(3-Chloroanilino)carbonyl]amino}benzamide](/img/structure/B267717.png)